1,7-Dioxadispiro(4.0.4.2)dodeca-2,8-diene-11,12-dicarboxylic acid, 4,10-dioxo-2,8-diphenyl-, dimethyl ester, (5-alpha,6-alpha,11-alpha,12-alpha)-

Description

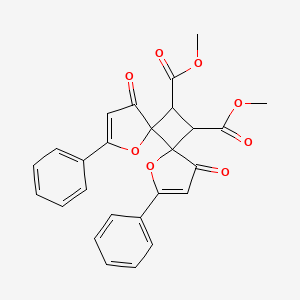

This compound, also identified as Protoanemonin or Anemonin (CAS 90921-11-2), is a spirocyclic diterpenoid derivative featuring a 1,7-dioxadispiro[4.0.4.2]dodeca-2,8-diene core with 11,12-dicarboxylic acid groups esterified as dimethyl esters. The stereochemical configuration is defined as 5-alpha, 6-alpha, 11-alpha, and 12-alpha, which influences its spatial arrangement and reactivity . It is primarily derived from plant sources, such as Pulsatilla species, and is utilized as a biochemical standard due to its bioactive properties . Key structural attributes include:

- Spirocyclic framework: Two fused dioxane rings (4.0.4.2) creating a rigid bicyclic system.

- Functional groups: Two diphenyl substituents at positions 2 and 8, keto groups at 4 and 10, and dimethyl esters at 11 and 12.

- Stereochemistry: The alpha-configuration of stereocenters enhances its stability and interaction with biological targets .

Properties

CAS No. |

142273-60-7 |

|---|---|

Molecular Formula |

C26H20O8 |

Molecular Weight |

460.4 g/mol |

IUPAC Name |

dimethyl 1,10-dioxo-3,8-diphenyl-4,7-dioxadispiro[4.0.46.25]dodeca-2,8-diene-11,12-dicarboxylate |

InChI |

InChI=1S/C26H20O8/c1-31-23(29)21-22(24(30)32-2)26(20(28)14-18(34-26)16-11-7-4-8-12-16)25(21)19(27)13-17(33-25)15-9-5-3-6-10-15/h3-14,21-22H,1-2H3 |

InChI Key |

OBLAAFXTCWDHCU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C(C2(C13C(=O)C=C(O3)C4=CC=CC=C4)C(=O)C=C(O2)C5=CC=CC=C5)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4,10-dioxo-2,8-diphenyl-1,7-dioxadispiro[4.0.4.2]dodeca-2,8-diene-11,12-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of spiro compounds through cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct formation of the spiro structure. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase production efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,10-dioxo-2,8-diphenyl-1,7-dioxadispiro[4.0.4.2]dodeca-2,8-diene-11,12-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can modify the dioxo groups, potentially leading to the formation of hydroxyl or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Based on the search results, information regarding the applications of "1,7-Dioxadispiro(4.0.4.2)dodeca-2,8-diene-11,12-dicarboxylic acid, 4,10-dioxo-2,8-diphenyl-, dimethyl ester, (5-alpha,6-alpha,11-alpha,12-alpha)-" is limited. However, the search results do provide some relevant information regarding the properties, toxicity, and related compounds.

Basic Information

- Chemical Name: 1,7-Dioxadispiro(4.0.4.2)dodeca-2,8-diene-11,12-dicarboxylic acid, 4,10-dioxo-2,8-diphenyl-, dimethyl ester, (5-alpha,6-alpha,11-alpha,12-alpha)-

- CAS Registry Number: 142273-60-7

- Molecular Formula: C26-H20-O8

- Molecular Weight: 460.46

Toxicity

- Acute Toxicity: LD50 (Lethal dose, 50 percent kill) via intraperitoneal route in mice is 540 mg/kg .

Related Compounds

- 1,7-Dioxadispiro[4.0.4.2]dodeca-3,9-diene-2,8-dione, 3-bromo-, trans-:

- dimethyl 3,9-dibromo-2,8-bis(4-methylphenyl)-4,10-dioxo-1,7-dioxadispiro[4.0.4.2]dodeca-2,8-diene-11,12-dicarboxylate:

Potential Research Areas

While direct applications for the specific compound are not detailed in the search results, the presence of dioxadispiro[4.0.4.2]dodeca-2,8-diene-dione structures in various compounds suggests potential research avenues:

- Material Science: Given the boiling points and densities of related compounds, there might be applications in creating polymers or other materials with specific thermal and physical properties .

- Pharmaceutical Chemistry: The toxicity data indicates the compound's potential bioactivity, which could be explored in drug development, although further research is needed to determine specific therapeutic applications . Withaferin A, a natural product used in traditional medicine, has recently garnered attention because of its diverse pharmacological effects .

- Organic Chemistry: The compound's complex structure makes it an interesting target for organic synthesis and studying chemical reactions .

Mechanism of Action

The mechanism by which dimethyl 4,10-dioxo-2,8-diphenyl-1,7-dioxadispiro[4.0.4.2]dodeca-2,8-diene-11,12-dicarboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous molecules. Below is a detailed analysis:

Structural Analogues

Functional Group Impact

- Esterification: The target compound’s dimethyl esters (vs.

- Keto vs. Hydroxy Groups : The 4,10-dioxo groups in the target compound may increase electrophilicity, enabling nucleophilic interactions absent in hydroxyl-bearing analogues like Compound 7 .

- Spiro vs. Fused Rings : The spirocyclic framework imposes conformational rigidity, contrasting with the planar anthracene derivatives (), which exhibit lower steric hindrance .

Stability and Degradation

- The dimethyl ester groups in the target compound improve hydrolytic stability compared to dicarboxylic acids (e.g., ’s degradation products), which are prone to decarboxylation .

Research Findings and Data Tables

Table 1: Spectroscopic Data Comparison

Biological Activity

1,7-Dioxadispiro(4.0.4.2)dodeca-2,8-diene-11,12-dicarboxylic acid, 4,10-dioxo-2,8-diphenyl-, dimethyl ester (commonly referred to as DDD) is a complex organic compound characterized by its unique spirocyclic structure and potential biological activities. This article explores the biological activity of DDD based on current research findings, including its pharmacological properties and potential applications in medicine.

- Molecular Formula : C26H20O8

- Molar Mass : 460.4322 g/mol

- Structure : DDD is noted for its dispiro structure which contributes to its unique reactivity and interaction with biological systems.

Antioxidant Properties

Research indicates that compounds with similar structural features to DDD exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

DDD has shown potential in reducing inflammation markers in vitro. A study demonstrated that compounds with similar dicarboxylic acid structures can inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophages, suggesting that DDD may have therapeutic implications for inflammatory diseases.

Cytotoxicity and Antitumor Activity

In vitro studies have indicated that DDD exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis (programmed cell death) in tumor cells. For instance, a study reported that DDD could significantly reduce cell viability in breast cancer cells through the activation of caspase pathways.

Case Study 1: Anti-cancer Activity

A recent study assessed the effectiveness of DDD against MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Apoptotic assays showed increased annexin V staining, confirming the induction of apoptosis.

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on the anti-inflammatory properties of DDD, RAW 264.7 macrophages were treated with lipopolysaccharides (LPS) in the presence of DDD. The compound significantly reduced nitric oxide production and downregulated iNOS expression, highlighting its potential as an anti-inflammatory agent.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.